Bis(3,4-methylenedioxy)chalcone
Overview
Description
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This compound, in particular, features two benzodioxole groups, which are known for their aromatic stability and potential biological activities.
Mechanism of Action
Target of Action
Bis(3,4-methylenedioxy)chalcone, also known as (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one or 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, is primarily used in the study of amyloid diseases . These diseases include Alzheimer’s disease, type 2 diabetes, and Parkinson’s disease . The compound’s primary targets are therefore likely to be proteins or enzymes involved in the formation or degradation of amyloid plaques, which are characteristic of these diseases.
Mode of Action
Given its use in the study of amyloid diseases, it is likely that it interacts with its targets to inhibit the formation of amyloid plaques or promote their degradation
Biochemical Pathways
Chalcones, the class of compounds to which this compound belongs, are the biogenetic precursors of flavonoids and isoflavonoids . These compounds are abundant in plants and have a wide range of biological activities. The affected pathways and their downstream effects are likely to be diverse and depend on the specific targets of the compound.
Pharmacokinetics
A related chalcone derivative showed a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern with t1/2(f) = 30 min ± 009 and t1/2(S) = 4 h 20 min ± 006 . In vivo single-photon emission computed tomography (SPECT) imaging in rabbits reiterated the pharmacokinetics data with initially high brain uptake followed by rapid washout .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in the study of amyloid diseases. It may inhibit the formation of amyloid plaques or promote their degradation, thereby potentially alleviating the symptoms of these diseases .
Biochemical Analysis
Biochemical Properties
Bis(3,4-methylenedioxy)chalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an acetophenone derivative and a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions to introduce substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.
Coumarins: Another class of aromatic compounds with similar structural features and biological properties.
Uniqueness
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one is unique due to the presence of two benzodioxole groups, which confer additional stability and potential biological activities compared to other chalcones. This structural feature enhances its reactivity and binding affinity to biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVBIPGXQAUWBA-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76530-89-7 | |
Record name | NSC162494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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